Home > Products > Screening Compounds P69352 > 4-chloro-N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide
4-chloro-N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide - 851405-90-8

4-chloro-N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide

Catalog Number: EVT-2865295
CAS Number: 851405-90-8
Molecular Formula: C19H17ClN2O3
Molecular Weight: 356.81
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

SSR126768A (4-Chloro-3-[(3R)-(+)-5-chloro-1-(2,4-dimethoxybenzyl)-3-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl]-N-ethyl-N-(3-pyridylmethyl)-benzamide, Hydrochloride)

Compound Description: SSR126768A is a potent and selective, orally active oxytocin (OT) receptor antagonist. It exhibits nanomolar affinity for rat and human OT receptors, and displays much lower affinity for V1a, V1b, and V2 receptors []. SSR126768A effectively antagonizes OT-induced intracellular Ca2+ increase and prostaglandin release in human uterine smooth muscle cells [].

Relevance: While SSR126768A is based on an indole core rather than the quinoline core of 4-chloro-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide, both compounds share a substituted benzamide moiety. Additionally, both compounds incorporate chlorine substitutions and target specific biological receptors.

(2S,4R)-1-[5-Chloro-1-[(2,4-dimethoxyphenyl)sulfonyl]-3-(2-methoxy-phenyl)-2-oxo-2,3-dihydro-1H-indol-3-yl]-4-hydroxy-N,N-dimethyl-2-pyrrolidine carboxamide (SSR149415)

Compound Description: SSR149415 is a selective, nonpeptide vasopressin V1b receptor antagonist. This compound exhibits nanomolar affinity for animal and human V1b receptors and significantly lower affinity for V1a, V2, and oxytocin receptors []. SSR149415 acts as a full antagonist, inhibiting arginine vasopressin (AVP)-induced Ca2+ increase in cells expressing rat or human V1b receptors [].

Relevance: Although SSR149415 possesses an indole core, it shares the presence of a chlorine substituent and a methoxyphenyl group with 4-chloro-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide. Additionally, both compounds demonstrate high selectivity for their respective target receptors.

5-Substituted-N'-[(lE)-(2-Carboxo-l//Quinolin-3-Yl)Methylene]-3-Phenyl-lH-Indole-2-Carbohydrzide Derivatives

Compound Description: These derivatives incorporate both indole and quinoline moieties, representing a hybrid structure. They were synthesized as part of research focusing on the development of new antimicrobial, analgesic, anticatatonic, and anti-inflammatory agents [].

Relevance: These derivatives are relevant due to the presence of the quinoline core, a defining feature of 4-chloro-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide. The exploration of various substitutions on the indole and quinoline rings in these derivatives provides valuable insight into structure-activity relationships for compounds containing these moieties.

MF498 [N-{[4-(5,9-Diethoxy-6-oxo-6,8-dihydro-7H-pyrrolo[3,4-g]quinolin-7-yl)-3-methylbenzyl]sulfonyl}-2-(2-methoxyphenyl)acetamide]

Compound Description: MF498 is a selective E prostanoid receptor 4 (EP4) antagonist. It effectively inhibits inflammation in the adjuvant-induced arthritis (AIA) model, a rat model for rheumatoid arthritis (RA) []. Additionally, MF498 demonstrates efficacy in relieving OA-like pain in guinea pigs and exhibits good tolerability in gastrointestinal toxicity models [].

Relevance: MF498 features a quinoline core, albeit within a more complex fused ring system, sharing this structural feature with 4-chloro-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide. Both compounds also contain a methoxyphenyl substituent. While their biological targets differ, the shared structural motifs highlight the versatility of the quinoline core in developing compounds with diverse pharmacological activities.

7-Chloro-1-Ethyl-6-Fluoro-4-Oxo-N'-(Arylcarbonothioyl)-1,4-Dihydroquinoline-3-Carbohydrazides (3a-m), 7-Chloro-1-Ethyl-6-Fluoro-3-(5-Mercapto-4-Aryl-4H-1,2,4-Triazol-3-Yl)Quinolin-4-Ones (4a-m), 7-Chloro-1-Ethyl-6-Fluoro-3-(5-(Arylamino)-1,3,4-Thiadiazol-2-Yl)Quinolin-4(1H)-Ones (5a-m) and 7-Chloro-1-Ethyl-6-Fluoro-3-(5-(Arylamino)-1,3,4-Oxadiazol-2-Yl)Quinolin-4(1H)-Ones (6a-m)

Compound Description: These are a series of novel quinolone derivatives fused with various heterocycles (triazine, thiadiazole, and oxadiazole) and strategically designed as potential antibacterial agents []. They were synthesized and screened against different bacterial strains, showing promising activity, particularly those bearing electron-withdrawing groups on the aryl rings [].

Relevance: These compounds are structurally related to 4-chloro-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide because they are all based on a quinolone core. The variations in substituents and fused heterocycles provide insight into the structure-activity relationships of quinolone derivatives for antibacterial activity, suggesting potential modifications to the main compound for enhanced efficacy or exploration of new biological targets.

1-(2-Hydroxyphenyl)-2-Substituted 4-(1H)Quinolinones

Compound Description: These compounds are derived from 5H-benzoxazolo[3,2-a]quinolin-5-ones through nucleophilic ring-opening reactions. The cleavage of the oxazole ring at the 7-position results in the formation of 1-(2-hydroxyphenyl)-2-substituted 4-(1H)quinolinones []. This synthetic approach highlights the versatility of 5H-benzoxazolo[3,2-a]quinolin-5-ones as synthons for generating various substituted quinolinones.

Relevance: These quinolinones share the core quinoline structure with 4-chloro-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide. The 2-position substituents and the presence of a hydroxyphenyl group at the 1-position create structural diversity around the quinoline core, suggesting potential modifications to the main compound. The synthetic methods employed for the related compounds could provide insights for generating analogues of the target compound with diverse substitutions at the 2-position, potentially leading to enhanced or altered biological activities.

2-(2-Oxo-2H-Chromen-4-Yl)-N-Substituted Acetamides (IIIa-h)

Compound Description: These are a series of coumarin-4-acetamide derivatives synthesized to explore their potential as nonsteroidal antiestrogens []. These compounds demonstrated varying degrees of cytotoxic activity against breast cancer cell lines (MCF-7 and MDA-MB-231) and aromatase inhibitory activity []. Compound IIIb, 7-methoxy-4-(2-oxo-2-(piperidin-1-yl)ethyl)-2H-chromen-2-one, showed the most promising antiestrogenic activity with an IC50 value twice as potent as the reference compound, MIBP [].

Relevance: While these coumarin derivatives don't directly share the quinoline core with 4-chloro-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide, they exhibit a structural resemblance due to the presence of a similar acetamide side chain and the exploration of various N-substituents. The research on these compounds emphasizes the importance of optimizing side-chain modifications for desired biological activity, offering a valuable insight for further development of the main compound.

N-(3-Methoxy-4-Oxo-2-Phenyl-4H-Chromen-7-Yl)-Benzamide (1H)

Compound Description: This compound is a fluorescent molecular system designed for sensing fluoride ions. It exhibits dramatic changes in its absorption and emission properties upon interaction with fluoride ions []. This fluoride-induced color change, visible to the naked eye, is specific to fluoride and unaffected by other halides, making it a selective fluoride sensor in the micromolar concentration range [].

Relevance: Although this compound is a flavone derivative and lacks the quinoline core of 4-chloro-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide, it shares the presence of a benzamide moiety and a methoxy substituent. The research on this compound highlights the potential of incorporating specific structural motifs for developing sensors with high selectivity for target analytes. This could inform future studies aimed at designing derivatives of the main compound for potential use in sensor development or for studying specific interactions with fluoride ions, particularly considering the presence of the electronegative chlorine atom in the target compound.

(E)/(Z)-Cinnamyl-1H-1,2,3-Triazoles and Halomethylcoumarins

Compound Description: These structurally diverse compounds are synthesized from Morita–Baylis–Hillman (MBH) adducts using an azidophosphonium salt (AzPS)-catalyzed protocol []. These transformations utilize unprotected MBH adducts under mild reaction conditions, demonstrating the efficiency and synthetic utility of the method []. The cinnamyl triazoles, in particular, hold potential pharmacological relevance due to their structural similarity to known antifungal and antibacterial agents.

Relevance: Although these compounds are not directly based on a quinoline core like 4-chloro-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide, the research highlights the ability of AzPS catalysis to facilitate the formation of complex and biologically relevant structures from simple starting materials. This methodology could potentially be adapted to synthesize novel derivatives of the main compound by incorporating an appropriate MBH adduct in the reaction, leading to the creation of a hybrid molecule with potentially unique pharmacological properties.

Properties

CAS Number

851405-90-8

Product Name

4-chloro-N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide

IUPAC Name

4-chloro-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide

Molecular Formula

C19H17ClN2O3

Molecular Weight

356.81

InChI

InChI=1S/C19H17ClN2O3/c1-25-16-7-4-13-10-14(19(24)22-17(13)11-16)8-9-21-18(23)12-2-5-15(20)6-3-12/h2-7,10-11H,8-9H2,1H3,(H,21,23)(H,22,24)

InChI Key

COAHSTJYWQIPHW-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=CC=C(C=C3)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.